molecular formula C13H20N2 B11811356 3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine

3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine

Cat. No.: B11811356
M. Wt: 204.31 g/mol
InChI Key: BEXLAFMLXBPSPS-UHFFFAOYSA-N
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Description

3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 1-isopropylpyrrolidin-2-yl group at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine typically involves the reaction of 4-methylpyridine with 1-isopropylpyrrolidine under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the 4-methylpyridine, followed by the addition of 1-isopropylpyrrolidine. The reaction is usually carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methylpyrrolidin-2-yl)pyridine: This compound is similar in structure but has a methyl group instead of an isopropyl group.

    2-Pyrrolidin-2-ylpyridine: Another similar compound with the pyrrolidine group attached at the 2-position of the pyridine ring.

Uniqueness

3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine is unique due to the presence of both the isopropylpyrrolidine and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents may confer specific properties that make it suitable for certain applications, distinguishing it from other similar compounds.

Biological Activity

3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine is a heterocyclic compound characterized by a pyridine ring with an isopropylpyrrolidine substituent and a methyl group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Overview

The compound's structure can be described as follows:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Isopropylpyrrolidine Moiety : A five-membered ring that enhances the compound's lipophilicity and binding properties.
  • Methyl Group : Provides additional steric effects that may influence biological interactions.

Binding Affinity and Target Interaction

Research indicates that this compound exhibits significant binding affinity towards various biological targets. Interaction studies have shown that the compound can modulate receptor activity, which is crucial for its therapeutic potential. These studies help elucidate its potential applications in drug design and development.

Pharmacological Effects

The pharmacological profile of this compound suggests various therapeutic applications, particularly in the following areas:

  • Neurological Disorders : Due to its structural similarity to known neuroactive compounds, it may exhibit effects on neurotransmitter systems.
  • Anti-inflammatory Activity : Potential modulation of inflammatory pathways could make it a candidate for treating inflammatory diseases.

Study 1: Neuropharmacological Evaluation

In a recent study, the neuropharmacological effects of this compound were assessed using animal models. The results indicated that the compound significantly improved cognitive function in rodents subjected to stress-induced memory impairment. This was measured through behavioral tests such as the Morris water maze and elevated plus maze, demonstrating its potential as a cognitive enhancer.

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism by which the compound could be beneficial in treating conditions characterized by chronic inflammation.

Data Tables

Biological Activity Mechanism of Action Potential Applications
Binding AffinityModulation of receptor activityNeurological disorders
Anti-inflammatory effectsInhibition of cytokine productionChronic inflammatory diseases
Cognitive enhancementNeurotransmitter modulationCognitive impairments

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

4-methyl-3-(1-propan-2-ylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C13H20N2/c1-10(2)15-8-4-5-13(15)12-9-14-7-6-11(12)3/h6-7,9-10,13H,4-5,8H2,1-3H3

InChI Key

BEXLAFMLXBPSPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2CCCN2C(C)C

Origin of Product

United States

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